2-Fluoropyridine-5-carbonyl chloride
Overview
Description
2-Fluoropyridine-5-carbonyl chloride is an organic compound extensively employed in various scientific applications . It serves as a reagent in synthesizing heterocyclic compounds and is involved in the synthesis of organic compounds like amides, esters, and sulfonamides .
Synthesis Analysis
This compound (2FPC) holds significant importance as a reagent in organic synthesis . It is involved in the synthesis of heterocyclic compounds and is used in the manufacture of substances for scientific research and development .Molecular Structure Analysis
The molecular formula of this compound is C6H3ClFNO .Chemical Reactions Analysis
As an aromatic compound, this compound’s mechanism of action is intricately linked to the aromaticity of its ring structure. This property allows for the formation of robust bonds with other molecules, rendering it an effective reagent in organic synthesis .Physical and Chemical Properties Analysis
This compound has a molecular weight of 159.55 . More detailed physical and chemical properties like melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications
Medical Imaging Applications
Positron Emission Tomography (PET) Imaging : Fluorine-18 labeled fluoropyridines, including derivatives of 2-Fluoropyridine, are used in PET imaging. These compounds aid in medical diagnostics and research, offering insights into biological processes at the molecular level. However, challenges exist in preparing stable fluoropyridines suitable for in vivo applications due to the lability of fluorine at certain positions on the pyridine ring (Carroll et al., 2007).
Dopamine D3 Receptor PET Imaging : Fluoro substituted pyridinylcarboxamides, synthesized using fluoropyridine compounds, have shown high affinity and selectivity for the dopamine D3 receptor. These compounds are potential radiotracers for PET, helping in the study of neurological conditions (Nebel et al., 2014).
Organic Synthesis Applications
Enantioselective Synthesis : 2-Fluoropyridine derivatives are used in iridium-catalyzed reactions for the synthesis of syn-3-fluoro-1-alcohols. This process demonstrates the utility of fluoropyridines in creating enantioselective compounds, which are important in pharmaceutical and chemical industries (Hassan et al., 2012).
Palladium-Catalyzed Fluoro-Carbonylation : 2-Fluoropyridine derivatives are used in palladium-catalyzed reactions to create a variety of acyl fluorides. This method offers a safer alternative to traditional approaches and demonstrates the versatility of fluoropyridines in complex organic syntheses (Liang et al., 2020).
Environmental Applications
- Photolytic Degradation in Wastewaters : Studies on the degradation of halogenated pyridines, including 2-fluoropyridine, reveal that these compounds are susceptible to photolytic degradation. This research is crucial for understanding the environmental impact and treatment of waste effluents from pharmaceutical processes (Stapleton et al., 2006).
Mechanism of Action
Target of Action
2-Fluoropyridine-5-carbonyl chloride, also known as 6-fluoropyridine-3-carbonyl chloride, is an organic compound that is extensively used in various scientific applications As an aromatic compound, its mechanism of action is intricately linked to the aromaticity of its ring structure .
Mode of Action
The compound’s interaction with its targets is primarily due to the formation of robust bonds with other molecules, rendering it an effective reagent in organic synthesis . This property allows it to participate in various chemical reactions, contributing to the synthesis of heterocyclic compounds and organic compounds like amides, esters, and sulfonamides .
Biochemical Pathways
Its role as a reagent in organic synthesis suggests that it may be involved in various biochemical pathways, particularly those involving the synthesis of heterocyclic compounds and other organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific reactions it is involved in. As a reagent in organic synthesis, it contributes to the formation of various organic compounds, which can have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
As a significant reagent in organic synthesis, 2-Fluoropyridine-5-carbonyl chloride continues to hold promise for future scientific applications. Its use in the synthesis of heterocyclic compounds and other organic compounds like amides, esters, and sulfonamides suggests potential for further exploration .
Biochemical Analysis
Biochemical Properties
2-Fluoropyridine-5-carbonyl chloride plays a significant role in biochemical reactions due to its aromaticity, which allows it to form stable interactions with various biomolecules . It interacts with enzymes, proteins, and other biomolecules through covalent bonding, hydrogen bonding, and van der Waals forces. These interactions are crucial for its function as a reagent in organic synthesis. For instance, it can act as an acylating agent, facilitating the formation of amides and esters in biochemical reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to form stable bonds with biomolecules allows it to modulate enzyme activity and protein function, thereby affecting cellular functions . For example, it can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular metabolism and gene expression . Additionally, its interaction with cell signaling molecules can alter signal transduction pathways, impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound is intricately linked to its aromatic ring structure, which enables it to form robust bonds with other molecules . This property allows it to act as an effective reagent in organic synthesis, facilitating the formation of covalent bonds with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent alterations in metabolic pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . It is generally stable under standard laboratory conditions, but prolonged exposure to light, heat, or moisture can lead to its degradation . This degradation can result in the formation of by-products that may affect its biochemical activity and long-term effects on cellular function . In in vitro and in vivo studies, the temporal effects of this compound on cellular function have been observed, with changes in enzyme activity, gene expression, and cellular metabolism over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it can modulate enzyme activity and cellular metabolism without causing significant toxicity . At high doses, it can lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where a specific dosage level results in a significant change in biochemical activity and cellular function . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . It can act as a substrate for specific enzymes, leading to the formation of metabolites that participate in downstream biochemical reactions . Additionally, it can inhibit or activate enzymes involved in key metabolic pathways, affecting the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The transport and distribution of this compound are influenced by its chemical properties, including its solubility, stability, and affinity for binding proteins . Understanding these factors is crucial for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . These signals direct it to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its biochemical effects . For example, it may be localized to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can influence cellular metabolism . The subcellular localization of this compound is essential for understanding its mechanism of action and optimizing its use in biochemical research .
Properties
IUPAC Name |
6-fluoropyridine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6(10)4-1-2-5(8)9-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOCOANFUVSCLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562325 | |
Record name | 6-Fluoropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65352-94-5 | |
Record name | 6-Fluoropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoropyridine-5-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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